REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]=[CH2:5])[CH3:2].C1C2NC3C(=CC=CC=3)SC=2C=CC=1.[C:20]([OH:25])(=[O:24])[C:21]([CH3:23])=[CH2:22].C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.C(=O)([O-])O.[Na+].S([O-])([O-])(=O)=O.[Na+].[Na+]>>[C:20]([O:25][CH:1]([O:3][CH2:4][CH3:5])[CH3:2])(=[O:24])[C:21]([CH3:23])=[CH2:22] |f:3.4,5.6,7.8.9|
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(C)OC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 4 hours at room temperature (25° C.)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling the reaction system at 10° C. or less
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
to stand overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After removing insoluble substances
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
CONCENTRATION
|
Details
|
the resultant solution was concentrated under reduced pressure at 40° C.
|
Type
|
DISTILLATION
|
Details
|
The residue, a yellow oily substance, was distilled under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |